1,4-Diazepan-2-on-Hydrochlorid

Übersicht

Beschreibung

1,4-Diazepan-2-one hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Wissenschaftliche Forschungsanwendungen

1,4-Diazepan-2-one hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a tool for studying enzyme-catalyzed reactions and protein-ligand interactions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

1,4-Diazepan-2-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are responsible for inhibitory neurotransmission and play a crucial role in reducing neuronal excitability .

Mode of Action

Diazepam enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization . The actions of Diazepam are mediated through its binding to the benzodiazepine receptors on the postsynaptic GABA neuron .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing the activity of GABA, Diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the cell membrane and decreased neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . It is used in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Furthermore, the drug’s effectiveness can be affected by the patient’s age, liver function, and concurrent use of other medications .

Biochemische Analyse

Biochemical Properties

1,4-Diazepan-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the modulation of neuronal excitability and has implications in the treatment of anxiety and seizure disorders . Additionally, 1,4-Diazepan-2-one hydrochloride binds to benzodiazepine receptors, influencing the central nervous system’s activity .

Cellular Effects

1,4-Diazepan-2-one hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA receptors leads to the hyperpolarization of neuronal membranes, reducing neuronal excitability . This compound also affects gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity . Furthermore, 1,4-Diazepan-2-one hydrochloride impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,4-Diazepan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA . This binding leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability . Additionally, 1,4-Diazepan-2-one hydrochloride can inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepan-2-one hydrochloride change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1,4-Diazepan-2-one hydrochloride can lead to tolerance and dependence, similar to other benzodiazepines . These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of 1,4-Diazepan-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects . At higher doses, it can cause sedation, muscle relaxation, and respiratory depression . Toxic effects, such as ataxia and impaired motor coordination, are observed at very high doses . These dosage-dependent effects highlight the importance of careful dosage management in experimental studies.

Metabolic Pathways

1,4-Diazepan-2-one hydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The compound is metabolized into active metabolites, such as desmethyldiazepam, which contribute to its pharmacological effects . These metabolic pathways influence the compound’s duration of action and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 1,4-Diazepan-2-one hydrochloride is transported and distributed through various mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues . The compound binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Additionally, specific transporters and binding proteins may influence its localization and accumulation within different cellular compartments .

Subcellular Localization

1,4-Diazepan-2-one hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in neurotransmitter metabolism . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Diazepan-2-one hydrochloride can be synthesized through various methods. One common approach involves the intramolecular cyclization of aminoketones. For example, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method uses imine reductase-catalyzed reactions to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines, including 1,4-diazepan-2-one hydrochloride . This method allows for efficient and scalable production, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diazepan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,4-diazepan-2-one hydrochloride include other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam .

Uniqueness

1,4-Diazepan-2-one hydrochloride is unique due to its specific chemical structure and the high enantioselectivity achieved in its synthesis. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral pharmaceuticals.

Biologische Aktivität

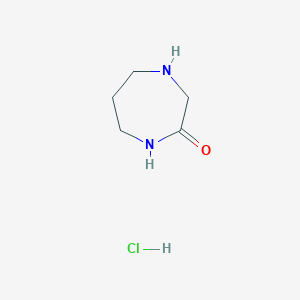

1,4-Diazepan-2-one hydrochloride, also known by its CAS number 1056010-05-9, is a compound belonging to the diazepane class of heterocycles characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₅H₁₁ClN₂O, and it is often encountered in its hydrochloride salt form, which enhances its solubility and reactivity in various applications. This article provides a comprehensive overview of the biological activities associated with 1,4-diazepan-2-one hydrochloride, detailing its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Properties

1,4-Diazepan-2-one hydrochloride can be synthesized through various methods including enzymatic intramolecular asymmetric reductive amination. This process has been shown to yield chiral variants of the compound with high enantioselectivity using specific Imine Reductases (IREDs) . The compound's structure includes a carbonyl group at the second position of the diazepane ring, which is crucial for its biological activity.

Table 1: Comparison of Structural Features

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Diazepan-2-one hydrochloride | Diazepane | Carbonyl group enhances reactivity and solubility |

| Diazepam | Benzodiazepine | Anxiolytic properties; widely used as a medication |

| 1-Methyl-1,4-diazepan-2-one | Methyl-substituted diazepane | Potentially different pharmacokinetics due to methyl group |

| 1,4-Diazepane | Unsubstituted diazepane | Basic structure without functional groups |

Pharmacological Effects

The biological activity of 1,4-diazepan-2-one hydrochloride has been linked to several pharmacological effects:

- CNS Activity : Compounds within the diazepane class are known for their central nervous system (CNS) effects. For instance, they can exhibit anxiolytic properties similar to those observed with benzodiazepines like diazepam . The compound may act on GABA receptors, leading to sedative effects.

- Antidepressant Potential : Recent studies have indicated that derivatives of diazepanes may possess antidepressant properties. The mechanisms involve modulation of neurotransmitter systems that could influence mood regulation .

Case Studies and Research Findings

Research has demonstrated significant findings regarding the activity of 1,4-diazepan-2-one hydrochloride:

- Enzymatic Activity : A study highlighted the use of 1,4-diazepan-2-one in biocatalysis where mutant enzymes exhibited enhanced activity towards this compound. Molecular dynamics simulations provided insights into the interactions at a molecular level .

- Solubility Studies : Investigations into the solubility of diazepane derivatives indicated that solid dispersions with polyvinylpyrrolidone (PVP) significantly enhanced solubility profiles. The findings suggest that formulations incorporating 1,4-diazepan-2-one hydrochloride could improve bioavailability in pharmaceutical applications .

- Molecular Docking Studies : In silico models have been developed to predict the interaction profiles of 1,4-diazepan-2-one with various biological targets. These studies suggest potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Safety and Toxicology

While 1,4-diazepan-2-one hydrochloride shows promise in various therapeutic areas, safety assessments are essential. Similar compounds have been associated with CNS depression and other adverse effects when misused or overdosed. Monitoring for interactions with other CNS depressants is crucial during clinical applications .

Eigenschaften

IUPAC Name |

1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBCAMPFHRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056010-05-9 | |

| Record name | 1,4-Diazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.